molecular formula C20H16FN3O4 B10985559 N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine

N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine

Cat. No.: B10985559
M. Wt: 381.4 g/mol
InChI Key: SYKDOMZVIBSSIQ-UHFFFAOYSA-N
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Description

N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine is a synthetic glycine-conjugated compound featuring a quinoline core substituted with a 4-fluorophenyl group at the 2-position.

Properties

Molecular Formula

C20H16FN3O4

Molecular Weight

381.4 g/mol

IUPAC Name

2-[[2-[[2-(4-fluorophenyl)quinoline-4-carbonyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C20H16FN3O4/c21-13-7-5-12(6-8-13)17-9-15(14-3-1-2-4-16(14)24-17)20(28)23-10-18(25)22-11-19(26)27/h1-9H,10-11H2,(H,22,25)(H,23,28)(H,26,27)

InChI Key

SYKDOMZVIBSSIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

a) N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine

  • Core Structure: Thiazole (vs. quinoline in the target compound).
  • Substituents : 2-chlorophenyl (vs. 4-fluorophenyl) and methyl group at the 4-position of thiazole.
  • Key Properties: Molecular Weight: 367.81 g/mol (vs. higher for quinoline-based target compound, estimated ~400 g/mol). Predicted Density: 1.436 g/cm³ . Acidic pKa: 3.26 (attributed to glycine carboxyl groups) .
  • Chlorine’s larger atomic radius and lower electronegativity vs. fluorine could increase lipophilicity and steric hindrance.

Glycine-Conjugated Derivatives

a) 4-Hydroxyphenylpropionylglycine

  • Core Structure: Phenylpropionylglycine (vs. quinoline-glycylglycine).
  • Substituents : 4-hydroxyphenyl (vs. 4-fluorophenyl).
  • Key Properties :
    • Molecular Weight: 223.2 g/mol (smaller than the target compound) .
    • UV/Vis Absorption: λmax 226 nm (suggesting conjugated π-system interactions) .

Data Table: Comparative Analysis

Compound Core Structure Substituent Molecular Weight (g/mol) pKa Key Functional Notes
Target Compound Quinoline 4-fluorophenyl ~400 (estimated) N/A Enhanced solubility via glycylglycine
N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine Thiazole 2-chlorophenyl 367.81 3.26 Higher lipophilicity due to Cl
4-Hydroxyphenylpropionylglycine Phenylpropionyl 4-hydroxyphenyl 223.2 N/A High polarity, UV-active
ADB-FUBINACA Indazole 4-fluorophenylmethyl ~380 (estimated) N/A CB1 receptor binding

Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine’s electronegativity improves metabolic stability and electron-withdrawing effects, while chlorine increases lipophilicity and steric bulk .
  • Core Heterocycles: Quinoline’s extended aromatic system may enhance binding to hydrophobic protein pockets compared to thiazole or indazole cores .
  • Glycine Conjugation : The glycylglycine moiety likely improves aqueous solubility, critical for bioavailability, as seen in other glycine conjugates .

Biological Activity

N-{[2-(4-fluorophenyl)quinolin-4-yl]carbonyl}glycylglycine is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activities, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Chemical Formula : C₁₅H₁₅F₁N₃O₃
  • Molecular Weight : Approximately 300.30 g/mol

The presence of the 4-fluorophenyl group and the quinoline moiety contributes to its biological activity, particularly in targeting specific kinases involved in cancer progression.

This compound primarily acts as an inhibitor of receptor tyrosine kinases (RTKs), particularly c-Met. c-Met is implicated in various cancers due to its role in cell proliferation, survival, and metastasis.

Inhibition Studies

Recent studies have demonstrated that compounds with similar structures exhibit significant inhibitory effects on c-Met kinase:

  • IC50 Values :
    • A related compound showed an IC50 value of 0.59 nM against c-Met, indicating potent inhibition (PubMed) .
    • Another study reported a compound with an IC50 of 0.14 μM against H460 cancer cells, suggesting a strong anticancer potential (PubMed) .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against various cancer cell lines:

Cell Line IC50 (µM) Activity
A5490.20Moderate
HT-290.42Significant
MDA-MB-2310.14Highly Potent

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, which is crucial for developing targeted cancer therapies.

Structure-Activity Relationships (SAR)

The SAR studies suggest that modifications to the quinoline structure and the introduction of fluorinated phenyl groups enhance the biological activity of related compounds. For instance:

  • The presence of halogen substituents on the phenyl ring significantly increases potency.
  • The linkage between the quinoline and glycylglycine moiety plays a critical role in maintaining activity against target kinases.

Case Studies

  • In Vitro Studies : A study involving a series of quinoline derivatives demonstrated that compounds with similar scaffolds exhibited moderate to excellent antiproliferative activity against multiple cancer cell lines, reinforcing the potential of this compound as a candidate for further development (PubMed) .
  • Mechanistic Insights : Docking studies have shown that this compound interacts with the ATP-binding site of c-Met, suggesting a competitive inhibition mechanism that warrants further investigation for clinical applications (PubMed) .

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